Sutherlandioside D, HPLC Grade

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sutherlandioside D is a natural product found in Lessertia frutescens with data available.

Mécanisme D'action

Target of Action

Sutherlandioside D is a compound found in the South African medicinal plant, Sutherlandia frutescens It is known that sutherlandia frutescens extracts have immune-regulatory, anti-inflammatory, and antioxidant properties , suggesting that the targets could be related to these biological processes.

Mode of Action

It has been suggested that sutherlandioside d may exert its effects through gli/hn signaling pathways that control cell patterning, formation, and proliferation in animal cells . These pathways play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Biochemical Pathways

Sutherlandioside D is believed to influence several biochemical pathways. It has been suggested that the compound may regulate macrophage activation and wider metabolic immunomodulatory processes underlying conditions such as inflammation and metabolic syndrome . It may also exert its anti-cancer effects through Gli/Hn signaling pathways .

Result of Action

Sutherlandioside D has been associated with high anti-tumorogenic effects against prostate cancer . It is also suggested to have immune-regulatory, anti-inflammatory, and antioxidant properties . These effects could be attributed to the compound’s potential ability to regulate macrophage activation and metabolic immunomodulatory processes .

Action Environment

The action of Sutherlandioside D can be influenced by environmental factors. For instance, Sutherlandia frutescens, the plant from which Sutherlandioside D is derived, exhibits considerable qualitative and quantitative chemical variability depending on their natural wild origins . This suggests that the efficacy and stability of Sutherlandioside D could also be influenced by environmental conditions.

Analyse Biochimique

Biochemical Properties

Sutherlandioside D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Sutherlandioside D has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its overall antioxidant effect . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.

Cellular Effects

Sutherlandioside D exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Sutherlandioside D induces apoptosis by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, it modulates cell signaling pathways such as the NF-κB and MAPK pathways, leading to reduced cell proliferation and increased cell death . In normal cells, Sutherlandioside D enhances cellular antioxidant defenses, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of Sutherlandioside D involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, Sutherlandioside D binds to the glucocorticoid receptor, leading to the activation of anti-inflammatory gene expression . Additionally, it inhibits the activity of key enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase . These molecular interactions result in the modulation of various cellular processes, including inflammation, apoptosis, and oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sutherlandioside D have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that Sutherlandioside D maintains its anti-inflammatory and antioxidant effects for several weeks when stored properly . Prolonged exposure to light or high temperatures can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as apoptosis and antioxidant defense, are sustained over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Sutherlandioside D vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At high doses, Sutherlandioside D can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance its efficacy . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

Sutherlandioside D is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of Sutherlandioside D, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic processes facilitate the compound’s excretion and influence its bioavailability and therapeutic efficacy. Additionally, Sutherlandioside D affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, Sutherlandioside D is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, Sutherlandioside D binds to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to transport proteins, and cellular uptake mechanisms .

Subcellular Localization

Sutherlandioside D exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various cellular components . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . In the cytoplasm, Sutherlandioside D interacts with signaling proteins and enzymes, modulating their activity and influencing cellular processes . In the nucleus, it binds to transcription factors and DNA, regulating gene expression and contributing to its therapeutic effects .

Activité Biologique

Sutherlandioside D is a notable compound derived from the medicinal plant Sutherlandia frutescens, which is traditionally used in South Africa for various therapeutic purposes. This article provides an overview of the biological activity of Sutherlandioside D, including its biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and research findings.

1. Overview of Sutherlandioside D

Sutherlandioside D is classified as a cycloartanol glycoside. It is one of several bioactive compounds found in Sutherlandia frutescens, which has garnered attention for its potential health benefits, including anti-inflammatory, analgesic, and immunomodulatory properties.

2.1 Interaction with Enzymes

Sutherlandioside D interacts with various enzymes, influencing their activity. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This inhibition can lead to decreased inflammation and pain relief.

2.2 Metabolic Pathways

The compound undergoes metabolism primarily in the liver, where it participates in phase I and phase II biotransformation reactions. This metabolic process is crucial for its bioavailability and efficacy in biological systems .

3.1 Anti-Cancer Activity

In vitro studies have demonstrated that Sutherlandioside D can induce apoptosis in cancer cells, which is a critical mechanism for inhibiting tumor growth. The compound triggers specific signaling pathways that lead to programmed cell death .

3.2 Immunomodulatory Effects

Sutherlandioside D has shown potential in modulating immune responses. It can attenuate the expression of inflammatory cytokines when cells are exposed to pro-inflammatory stimuli such as TNF-α . This property makes it a candidate for further research in autoimmune and inflammatory diseases.

4.1 Quantitative Analysis via HPLC

A study employing High-Performance Liquid Chromatography (HPLC) established a method for quantifying Sutherlandioside D alongside other flavonoids from Sutherlandia frutescens. The limits of detection (LOD) for Sutherlandioside D were found to be between 0.1 to 7.5 µg/mL, indicating high sensitivity of the analytical method used .

4.2 Environmental Impact on Levels

Research has indicated that the levels of Sutherlandioside D vary significantly based on environmental growth conditions. For instance, samples from cultivated fields exhibited higher concentrations compared to those from natural fields . The following table summarizes the average levels found across different environments:

| Environment Type | Average Level (mg/kg) | Statistical Significance (p-value) |

|---|---|---|

| Natural Field | 144.1 | 0.0192 |

| Cultivated Field | 544.37 | 0.0308 |

| Greenhouse | 387.49 | 0.0001 |

5. Conclusion

Sutherlandioside D exhibits significant biological activity with potential applications in therapeutic contexts, particularly concerning inflammation and cancer treatment. Its interaction with various biochemical pathways highlights its importance as a subject for further research.

6. Future Directions

Future studies should focus on:

- Detailed exploration of the molecular mechanisms underlying its anti-cancer properties.

- Clinical trials to assess efficacy and safety in humans.

- Investigating the synergistic effects of Sutherlandioside D with other compounds found in Sutherlandia frutescens.

Applications De Recherche Scientifique

Sutherlandioside D is a cycloartane glycoside found in Sutherlandia frutescens, a plant indigenous to southern Africa with reported medicinal properties .

Isolation and Analysis: Sutherlandiosides can be isolated from Sutherlandia frutescens using methods such as spiral countercurrent chromatography (spCCC) . For the analysis of fractions from spCCC, thin layer chromatography (TLC) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) are used . In TLC analysis, Sutherlandiosides are visualized by spraying the TLC plate with a solution of methanol-acetic acid-sulfuric acid-p-anisaldehyde, followed by heating . Sutherlandiosides stain violet . HPLC-ELSD is used to further analyze and combine spCCC fractions with similar components .

Anti-Cancer Properties: Sutherlandia frutescens, which contains Sutherlandioside D, is believed to have anti-cancer and anti-proliferative properties, meriting its moniker "cancer bush" . Sutherlandioside D was found to be the most potent compound in crude extracts of Sutherlandia frutescens on Gli/Hedgehog prostate cancer cells .

Anti-Oxidant Activity: Extracts from Sutherlandia frutescens display antioxidant activity . The degree of anti-oxidant effects differs on a chemotypic basis, with coastal plants from Gansbaai and Pearly Beach (Western Cape) exhibiting superior activity . The Victoria West inland group from the Northern Cape consistently showed the weakest anti-oxidant activity .

Other Bioactive Properties Sutherlandia frutescens also possesses anti-hypertensive properties, potentially useful in treating inflammation and hypertension .

Propriétés

Numéro CAS |

1055329-49-1 |

|---|---|

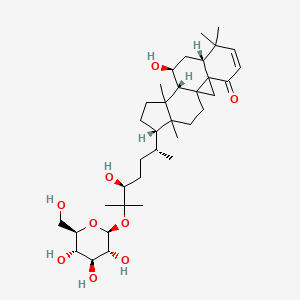

Formule moléculaire |

C36H58O9 |

Poids moléculaire |

634.8 g/mol |

Nom IUPAC |

(1S,3S,8S,10S,11S,12S,15R,16R)-10-hydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-5-en-4-one |

InChI |

InChI=1S/C36H58O9/c1-19(8-9-24(39)32(4,5)45-30-28(43)27(42)26(41)22(17-37)44-30)20-10-13-34(7)29-21(38)16-23-31(2,3)12-11-25(40)36(23)18-35(29,36)15-14-33(20,34)6/h11-12,19-24,26-30,37-39,41-43H,8-10,13-18H2,1-7H3/t19-,20-,21+,22-,23+,24+,26-,27+,28-,29+,30+,33-,34+,35+,36-/m1/s1 |

Clé InChI |

SWNUBPWWSLUXMU-MVNMJQGYSA-N |

SMILES |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)C=CC6(C)C)O)C)C |

SMILES isomérique |

C[C@H](CC[C@@H](C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3[C@H](C[C@@H]6[C@]4(C5)C(=O)C=CC6(C)C)O)C)C |

SMILES canonique |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)C=CC6(C)C)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.